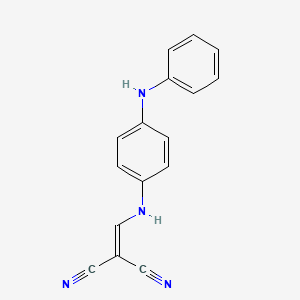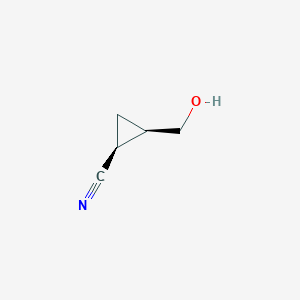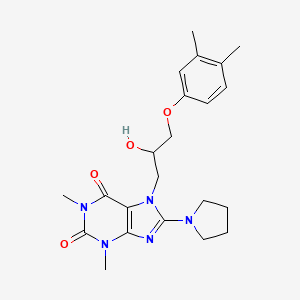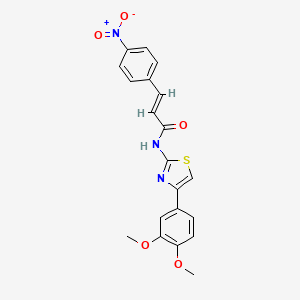![molecular formula C23H34N4O4 B2891407 Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate CAS No. 337920-21-5](/img/structure/B2891407.png)
Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate is a chemical compound with the molecular formula C23H34N4O4 . It has a molecular weight of 430.54 . This compound is offered by several suppliers including Benchchem.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexylamino carbonyl group, a methoxyphenyl piperazino group, and an acrylate group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
Compounds related to piperazine and acrylate esters are frequently explored in the synthesis of new materials and pharmaceutical agents. For example, research involving the synthesis of carbon-14 labeled antihypertensives reveals the intricate processes involved in labeling and tracking novel antihypertensive agents, demonstrating the chemical's utility in medical and pharmacological research (S. Hays, 1987)[https://consensus.app/papers/synthesis-carbon-labeled-antihypertensives-hays/527c2b028eb05f978c78218c2386234d/?utm_source=chatgpt]. Similarly, the development of degradable poly(β-amino esters) showcases the chemical's role in creating biocompatible materials that can safely degrade in biological environments (David M. Lynn and R. Langer, 2000)[https://consensus.app/papers/polyβamino-esters-synthesis-characterization-and/2e69b57655865316b81ae1037245d6a8/?utm_source=chatgpt].
Biomedical Applications
Components like piperazine have been modified and utilized in biomedical applications, including the development of antimicrobial and anticancer properties. The functionalization of biodegradable poly(3-hydroxybutyrate) with various amino compounds, including piperazine, has been evaluated for antibacterial and anticancer activities, highlighting the potential of such structures in medical applications (Mohamed A. Abdelwahab et al., 2019)[https://consensus.app/papers/evaluation-anticancer-properties-poly3hydroxybutyrate-abdelwahab/3df3a95ea9655494ac3b73d52c0132d4/?utm_source=chatgpt].
Material Science and Coating Applications
The chemical structure of Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate suggests potential applications in material science, especially in the development of novel coatings and polymers. For instance, research into UV-curable epoxy acrylate coatings modified by melamine-based hyperbranched polyphosphonate acrylate demonstrates the utility of acrylate derivatives in creating flame-retardant materials (Wang Xiaofeng et al., 2014)[https://consensus.app/papers/flame-retardancy-property-novel-acrylate-coatings-xiaofeng/a49b66294fc45a7fafc6ea4e582d2b4b/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-3-(cyclohexylcarbamoylamino)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4/c1-3-31-22(28)17-21(25-23(29)24-18-7-5-4-6-8-18)27-15-13-26(14-16-27)19-9-11-20(30-2)12-10-19/h9-12,17-18H,3-8,13-16H2,1-2H3,(H2,24,25,29)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZKLECZTCKX-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/NC(=O)NC1CCCCC1)\N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)



![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)



![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)